molecular formula C18H15N5O3S B2481483 N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 1797267-41-4

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B2481483
CAS No.: 1797267-41-4
M. Wt: 381.41
InChI Key: CUICFTFQYATRNA-UHFFFAOYSA-N
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Description

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C18H15N5O3S and its molecular weight is 381.41. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A study by Al-Suwaidan et al. (2016) highlights the synthesis and antitumor activity of novel 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating broad-spectrum antitumor activity with significant potency. This class of compounds, related to the structure of N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, showed remarkable antitumor potential against various cancer cell lines, including CNS, renal, and breast cancer, with activity comparable to or exceeding that of the positive control, 5-FU. Molecular docking studies provided insights into their mechanism of action, particularly through ATP binding site inhibition in key enzymes like EGFR-TK and B-RAF kinase, highlighting their potential in melanoma treatment through B-RAF kinase inhibition (Al-Suwaidan et al., 2016).

Antimicrobial and Anti-Inflammatory Properties

Another research avenue explored the synthesis and biological evaluation of new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives. These compounds were characterized for their psychotropic, anti-inflammatory, and cytotoxic activities. The findings revealed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action against certain strains, suggesting a potential for multifaceted therapeutic applications (Zablotskaya et al., 2013).

Solubility and Pharmacokinetic Properties

The study of solubility and pharmacokinetic properties is crucial for drug development. Harrison et al. (2001) developed a high-affinity, orally active neurokinin-1 receptor antagonist with excellent solubility in water (>100 mg/mL), which is significant for both intravenous and oral administration. This research emphasizes the importance of solubility and bioavailability in the development of effective therapeutic agents (Harrison et al., 2001).

Synthesis and Characterization of Derivatives

Saeed et al. (2014) focused on the synthesis and characterization of N-(aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines and 4-aryl-5-((quinolin-8-yloxy)methyl)-2H-1,2,4-triazole-3(4H)-thiones. These compounds were synthesized through a series of reactions, starting from methyl 2-(quinolin-8-yloxy) acetate, showcasing the intricate chemistry involved in developing novel compounds with potential biological activities (Saeed et al., 2014).

Thermo-Physical Properties

Understanding the thermo-physical properties of chemical compounds is essential for their application in various fields, including pharmaceuticals. Godhani et al. (2013) conducted a systematic thermo-physical characterization of 1,3,4-oxadiazole derivatives, elucidating how structural modifications affect important parameters like Gibbs energy, enthalpy, and entropy of activation. Such studies are fundamental in predicting the behavior of new compounds under different conditions (Godhani et al., 2013).

Properties

IUPAC Name

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3S/c1-11-20-17(26-22-11)16-14(7-9-27-16)21-15(24)6-8-23-10-19-13-5-3-2-4-12(13)18(23)25/h2-5,7,9-10H,6,8H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUICFTFQYATRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(C=CS2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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